

An In-Depth Guide to the Spectroscopic Characterization of (3,4-Dimethoxybenzyl)methylamine

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Compound of Interest

Compound Name: (3,4-Dimethoxybenzyl)methylamine

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This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound **(3,4-Dimethoxybenzyl)methylamine**. Designed for researchers, scientists, and professionals in drug development, this document offers not only raw data but also expert interpretation, causality behind spectral features, and validated experimental protocols to ensure robust and reliable structural elucidation.

Introduction: The Molecular Identity

(3,4-Dimethoxybenzyl)methylamine, with the molecular formula $C_{10}H_{15}NO_2$, is a substituted benzylamine that serves as a valuable building block in medicinal chemistry and organic synthesis.^[1] Its structure combines a dimethoxy-substituted aromatic ring with a methylamino group, features that impart specific chemical properties and are readily identifiable through modern spectroscopic techniques. Accurate structural confirmation and purity assessment are paramount for its application in any research or development pipeline. This guide establishes a self-validating framework for the complete spectroscopic identification of this molecule.

Figure 1: Structure of (3,4-Dimethoxybenzyl)methylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of hydrogen (^1H) and carbon (^{13}C) nuclei.[\[2\]](#)

^1H NMR Spectroscopy: Proton Environments

The ^1H NMR spectrum reveals the number of distinct proton environments, their relative numbers, and their proximity to other protons. The electron-donating methoxy groups and the electron-withdrawing amine function create a distinct pattern of chemical shifts for the aromatic and aliphatic protons.

Table 1: Predicted ^1H NMR Data for **(3,4-Dimethoxybenzyl)methylamine** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality and Insights
~ 6.85	d ($J \approx 8.0$ Hz)	1H	Ar-H (C5-H)	Ortho-coupled to C6-H. Shielded by the para-methoxy group.
~ 6.80	dd ($J \approx 8.0, 2.0$ Hz)	1H	Ar-H (C6-H)	Ortho-coupled to C5-H and meta-coupled to C2-H.
~ 6.75	d ($J \approx 2.0$ Hz)	1H	Ar-H (C2-H)	Meta-coupled to C6-H. Deshielded relative to a simple benzene ring due to proximity to the benzyl group.
~ 3.88	s	6H	2 x -OCH ₃	Singlet peaks due to two chemically equivalent methoxy groups. Their downfield shift is characteristic of protons on carbons bonded to oxygen.
~ 3.70	s	2H	Ar-CH ₂ -N	Benzylic protons, appear as a singlet as there are no adjacent protons to couple with. Deshielded by the adjacent

				aromatic ring and nitrogen.
~ 2.45	s	3H	N-CH ₃	Singlet peak for the methyl group attached to the nitrogen.
~ 1.50	br s	1H	N-H	A broad singlet, characteristic of an amine proton, which can undergo exchange. Its chemical shift is concentration and solvent dependent.

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary slightly.

The ¹H NMR spectrum is interpreted based on fundamental principles of chemical shift, integration, and spin-spin coupling.[3][4]

- Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment. The aromatic protons (6.7-6.9 ppm) are downfield due to the ring current effect. The methoxy protons (~3.88 ppm) are deshielded by the adjacent electronegative oxygen atom.[5]
- Integration: The area under each signal is proportional to the number of protons it represents, confirming the assignments (e.g., 6H for the two methoxy groups).[4]
- Multiplicity (Splitting): The splitting pattern is governed by the n+1 rule, where 'n' is the number of neighboring, non-equivalent protons.[3][6] The aromatic protons exhibit doublet and doublet of doublets patterns due to ortho and meta coupling. The aliphatic protons appear as singlets because they have no adjacent proton neighbors.

- Sample Preparation: Dissolve 5-10 mg of **(3,4-Dimethoxybenzyl)methylamine** in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence (e.g., ' zg30').
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-32 scans for good signal-to-noise ratio.
 - Relaxation Delay (d1): 1-2 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

^{13}C NMR Spectroscopy: The Carbon Skeleton

The ^{13}C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule, offering direct insight into the carbon framework.

Table 2: Predicted ^{13}C NMR Data for **(3,4-Dimethoxybenzyl)methylamine** in CDCl_3

Chemical Shift (δ , ppm)	Assignment	Causality and Insights
~ 149.0	C4-O	Aromatic carbon attached to an oxygen atom. Highly deshielded.
~ 148.5	C3-O	Aromatic carbon attached to an oxygen atom. Highly deshielded.
~ 132.0	C1	Quaternary aromatic carbon where the benzyl group is attached.
~ 120.5	C6	Aromatic CH carbon.
~ 112.0	C2	Aromatic CH carbon.
~ 111.5	C5	Aromatic CH carbon.
~ 56.0	-OCH ₃	Methoxy carbons, deshielded by the attached oxygen.
~ 55.5	Ar-CH ₂ -N	Benzylic carbon, deshielded by the aromatic ring and nitrogen.
~ 36.5	N-CH ₃	N-methyl carbon.

Note: Predicted values based on standard chemical shift tables and additivity rules.

Carbon chemical shifts are primarily influenced by the electronegativity of attached atoms and hybridization state.[\[7\]](#)

- **Aromatic Region (110-150 ppm):** The carbons attached to the electronegative oxygen atoms (C3, C4) are the most deshielded and appear furthest downfield. The quaternary carbon (C1) is also downfield. The protonated aromatic carbons (C2, C5, C6) appear at higher field strengths.
- **Aliphatic Region (30-60 ppm):** The methoxy carbons (~56.0 ppm) are significantly deshielded by oxygen. The benzylic carbon (~55.5 ppm) and the N-methyl carbon (~36.5 ppm) appear in their expected regions.

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ^{13}C frequency (~100 MHz).
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2 seconds.
- Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction. Calibrate the spectrum using the CDCl_3 solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.^[8]

Table 3: Characteristic IR Absorptions for **(3,4-Dimethoxybenzyl)methylamine**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group Assignment
3350 - 3310	N-H Stretch	Weak-Medium	Secondary Amine (R ₂ NH)[9]
3100 - 3000	C-H Stretch	Medium	Aromatic C-H[10]
2980 - 2850	C-H Stretch	Medium-Strong	Aliphatic C-H (CH ₃ , CH ₂)[11]
1610 - 1585	C=C Stretch	Medium	Aromatic Ring
1520 - 1400	C=C Stretch	Strong	Aromatic Ring
1270 - 1200	C-O Stretch	Strong	Aryl-Alkyl Ether (Asymmetric)
1250 - 1020	C-N Stretch	Medium	Aliphatic Amine[9]
1050 - 1000	C-O Stretch	Strong	Aryl-Alkyl Ether (Symmetric)
900 - 675	C-H Bend	Strong	Aromatic "Out-of-plane" (oop) Bending

The IR spectrum provides a unique "fingerprint" for the molecule.[12]

- N-H Stretch: A single, relatively weak peak around 3330 cm⁻¹ is a hallmark of a secondary amine, distinguishing it from primary amines which show two peaks.[9]
- C-H Stretches: The spectrum will show distinct absorptions for aromatic C-H bonds (just above 3000 cm⁻¹) and aliphatic C-H bonds (just below 3000 cm⁻¹).
- Aromatic Region: Strong peaks in the 1610-1400 cm⁻¹ region confirm the presence of the benzene ring.
- C-O Ether Stretch: The presence of strong C-O stretching bands around 1250 cm⁻¹ and 1020 cm⁻¹ is definitive evidence for the two methoxy groups.

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
- Sample Application: Place one to two drops of neat liquid **(3,4-Dimethoxybenzyl)methylamine** directly onto the center of the ATR crystal.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
- Data Processing: The instrument software automatically performs the background subtraction and Fourier transform to generate the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

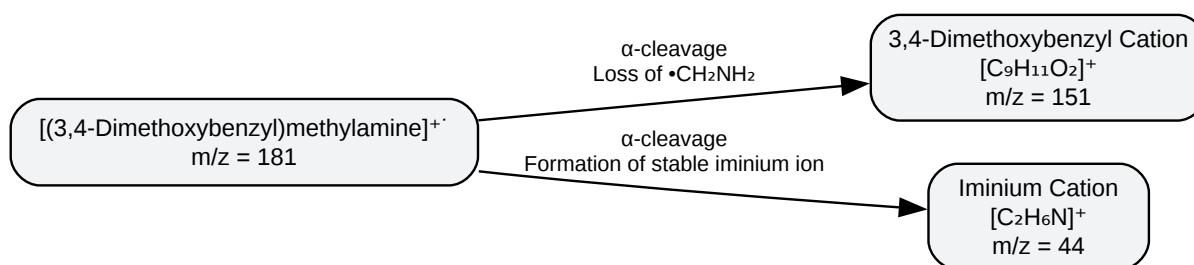
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular weight of **(3,4-Dimethoxybenzyl)methylamine** is 181.11 g/mol .[\[1\]](#)

Table 4: Key m/z Peaks in the Mass Spectrum of **(3,4-Dimethoxybenzyl)methylamine** (EI or ESI)

m/z (mass-to-charge)	Ion	Fragmentation Pathway
181	$[M]^{+ \cdot}$ or $[M+H]^{+}$	Molecular Ion or Protonated Molecule
151	$[M - CH_2NH]^{+ \cdot}$	Loss of the methylamino methylene radical.
136	$[M - CH_3NH_2]^{+ \cdot}$	α -cleavage, loss of the methylamine radical.
44	$[CH_2=NHCH_3]^{+}$	α -cleavage, formation of the iminium ion.

The fragmentation of benzylamines is well-characterized.[13][14][15] Under ionization, the most common pathway is α -cleavage (cleavage of the bond adjacent to the nitrogen atom), which is driven by the stability of the resulting ions.



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Figure 2: Primary α -cleavage fragmentation pathways.

The most prominent fragmentation involves the cleavage of the C-C bond between the benzyl CH_2 and the aromatic ring to form a highly stable 3,4-dimethoxybenzyl cation at m/z 151. An alternative α -cleavage can lead to the formation of the methyliminium ion at m/z 44.

- Sample Preparation: Prepare a dilute solution of the compound (~10-50 μ g/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ($[M+H]^{+}$).

- Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) using a syringe pump.
- MS Parameters (Positive Ion Mode):
 - Scan Range: m/z 50-500.
 - Capillary Voltage: 3.5 - 4.5 kV.
 - Drying Gas (N_2) Flow: 5-10 L/min.
 - Drying Gas Temperature: 250-350 °C.
- Data Analysis: Identify the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 182. To obtain fragmentation data (MS/MS), select the m/z 182 ion as the precursor and apply collision-induced dissociation (CID) to observe the daughter fragments (e.g., m/z 151).

Integrated Spectroscopic Workflow

A robust structural confirmation does not rely on a single technique but on the convergence of evidence from all methods. The logical flow of analysis ensures a self-validating conclusion.

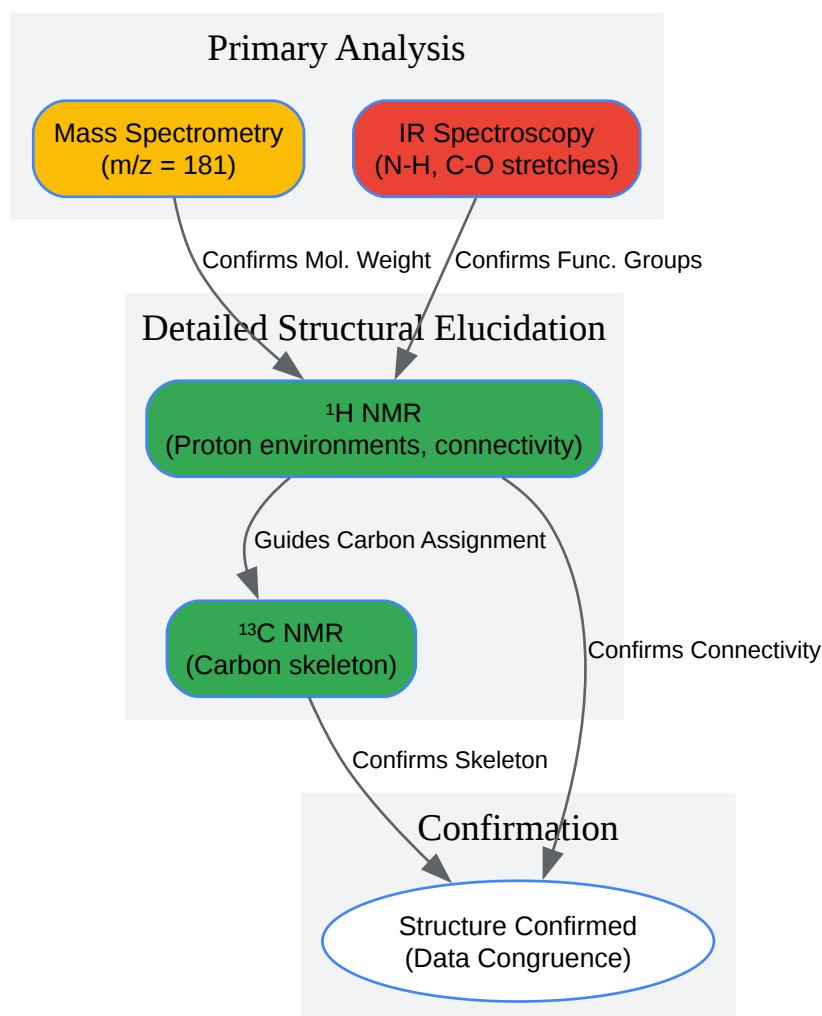
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Figure 3: Integrated workflow for spectroscopic analysis.

Conclusion

The spectroscopic profile of **(3,4-Dimethoxybenzyl)methylamine** is distinct and fully characterizable through the integrated use of NMR, IR, and MS. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of key secondary amine, ether, and aromatic functional groups, and mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns. The data, interpretations, and protocols outlined in this guide provide a comprehensive and authoritative framework for the unambiguous identification and quality assessment of this important chemical entity.

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